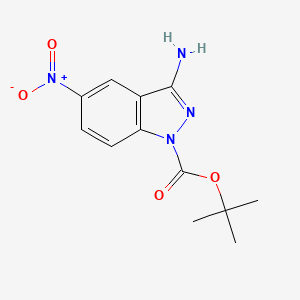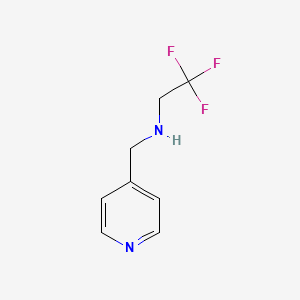
N-cyclohexyl-2-(methylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(methylamino)acetamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . It is a solid at room temperature and is known for its stability and reactivity under various conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(methylamino)acetamide typically involves the reaction of cyclohexylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Cyclohexylamine: reacts with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to increase yield and purity. These methods can include:
Continuous flow reactors: to maintain optimal reaction conditions.
Automated purification systems: to ensure consistent product quality.
Quality control measures: such as high-performance liquid chromatography (HPLC) to verify the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: The major products can include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with changes in the functional groups.
Substitution: New compounds where the amino group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(methylamino)acetamide involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting their activity.
Receptors: It may bind to specific receptors, modulating their function and signaling pathways.
Proteins: The compound can interact with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
N-cyclohexyl-2-(methylamino)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-cyclohexyl-N-methyl-2-(methylamino)acetamide: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and properties.
N-[2-(cyclohexylamino)ethyl]acetamide: Another related compound with different functional groups, leading to variations in its chemical behavior.
These comparisons help to understand the specific characteristics and advantages of this compound in various applications.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBYYWYDZXAMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)



![tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1323240.png)




amine](/img/structure/B1323259.png)



